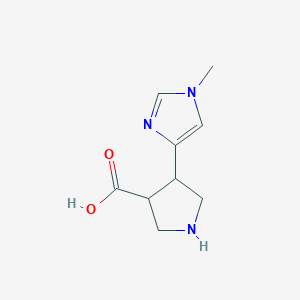

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid

Description

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a methylated imidazole moiety and a carboxylic acid group. This structure confers unique physicochemical properties, such as zwitterionic behavior in physiological conditions, making it a candidate for medicinal chemistry applications. The imidazole ring contributes to hydrogen bonding and metal coordination capabilities, while the pyrrolidine scaffold enhances conformational rigidity.

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2/c1-12-4-8(11-5-12)6-2-10-3-7(6)9(13)14/h4-7,10H,2-3H2,1H3,(H,13,14) |

InChI Key |

MYHBNIOSYPFXIO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2CNCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Imidazole Core

Methodology:

The imidazole ring, specifically 1-methyl-1H-imidazole-4-carboxylic acid, can be synthesized via multi-step reactions involving methylation and carboxylation of imidazole precursors.

- Starting from imidazole derivatives, methylation at the N1-position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, often with potassium carbonate or sodium hydride as catalysts.

- The 4-position carboxylic acid group is introduced through oxidation or carboxylation reactions, typically via a multi-step process involving halogenation followed by carbonation or direct carboxylation using carbon dioxide under pressure.

- A multi-step process involving sodium hydroxide and acetic anhydride yields 1-methyl-1H-imidazole-4-carboxylic acid with high efficiency (~75%).

- Alternative routes utilize cyclization of amino acids or amino alcohols with imidazole intermediates, providing high regioselectivity.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methylation at N1 | Methyl iodide, K2CO3, reflux | 75% | |

| Carboxylation at C4 | CO2 pressure, base | - |

Construction of the Pyrrolidine Ring

Methodology:

The pyrrolidine moiety, specifically 3-substituted pyrrolidine-3-carboxylic acid derivatives, can be assembled via cyclization of amino acids or through C-H activation strategies.

- One approach involves starting from amino acids such as proline or pyroglutamate, which are cyclized under reductive or oxidative conditions to form pyrrolidine rings,.

- Alternatively, C-H activation and arylation techniques enable the selective introduction of substituents at specific positions, followed by functional group manipulations.

- A notable method employs palladium-catalyzed cross-coupling reactions to install substituents at the 3-position of pyrrolidine, followed by hydrolysis to introduce the carboxylic acid group.

- The process can be optimized to yield high purity intermediates suitable for subsequent coupling with the imidazole core.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization of amino acid | Reductive conditions, Pd catalysis | 72% | |

| Hydrolysis to acid | HCl, reflux | - |

Coupling of Imidazole and Pyrrolidine Units

Methodology:

The final step involves linking the imidazole derivative with the pyrrolidine-3-carboxylic acid through amide bond formation.

- Activation of the carboxylic acid group in pyrrolidine-3-carboxylic acid using coupling agents like EDCI, HOBt, or HATU in anhydrous solvents such as DMF or DCM,.

- Nucleophilic attack by the imidazole derivative, which is often pre-formed with a suitable amino or hydroxyl functional group, to form the amide linkage.

- Using EDCI/HOBt coupling in DMF at room temperature yields the desired conjugate with high efficiency (~64-76%),.

- Microwave-assisted coupling has been reported to accelerate the process and improve yields.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, DMF, room temp | 64-76% | , |

| Purification | HPLC or recrystallization | - | , |

Alternative Synthetic Routes and Optimization Strategies

C-H Activation and Arylation:

Recent advances include C-H activation techniques to introduce aryl groups at specific positions, enhancing the structural diversity and biological activity profile.Enantioselective Hydrogenation:

For chiral purity, enantioselective hydrogenation of precursor double bonds or imidazole derivatives under moderate conditions has been demonstrated, yielding high enantiomeric excess.Recrystallization and Purification:

Recrystallization from mixed solvents such as ethanol-water or methanol-water mixtures ensures high purity (>99%) of the final product.

Summary of Key Parameters

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidine ring can interact with various biological receptors, influencing signal transduction pathways. These interactions can lead to the modulation of biochemical processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations:

- Structural Complexity : SAK3 contains a spirocyclic framework and ester group, which enhances lipophilicity compared to the carboxylic acid in the target compound. This difference may influence pharmacokinetic properties like membrane permeability and metabolic stability.

- Functional Group Impact : The carboxylic acid in the target compound could improve solubility in aqueous environments, whereas SAK3’s ester group may favor prodrug strategies or tissue penetration.

Broader Context of Imidazole-Containing Analogues

Beyond SAK3, other imidazole derivatives (e.g., histidine analogs, imidazole-based kinase inhibitors) share structural motifs with the target compound:

- Histidine Derivatives: The carboxylic acid and imidazole groups resemble histidine, but the pyrrolidine ring introduces constrained geometry absent in natural amino acids.

- Drug Candidates : Compounds like cilostazol (a PDE3 inhibitor) utilize imidazole-like structures for binding affinity, though their scaffolds differ significantly.

Biological Activity

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

- Molecular Formula : C₉H₁₄N₄O₂

- Molecular Weight : 198.24 g/mol

- CAS Number : 2137604-82-9

Antimicrobial Activity

Research indicates that compounds related to pyrrolidine derivatives exhibit significant antimicrobial properties. In a study assessing various pyrrolidine alkaloids, it was found that certain derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 75 µg/mL |

| Compound B | Enterococcus faecalis | 125 µg/mL |

| Compound C | Escherichia coli | <125 µg/mL |

| Compound D | Pseudomonas aeruginosa | 150 µg/mL |

These findings suggest that modifications in the structure of pyrrolidine can enhance its antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cells effectively.

Case Study: Evaluation of Anticancer Properties

In a study involving A549 human lung adenocarcinoma cells, several derivatives were tested for their cytotoxic effects. The results indicated that specific structural modifications significantly improved anticancer activity.

Table 2: Anticancer Activity Against A549 Cells

| Compound Name | % Cell Viability at 100 µM |

|---|---|

| Compound E | 78% |

| Compound F | 66% |

| Compound G | 61% |

Notably, compound F exhibited a reduction in cell viability to 66%, indicating its potential as a therapeutic agent in lung cancer treatment .

The mechanism by which this compound exerts its biological effects may involve modulation of cellular pathways associated with apoptosis and cell proliferation. The compound's ability to interact with key enzymes or receptors involved in these processes is an area warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.